molecular formula C13H11N3O3 B2582267 2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 898454-13-2

2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2582267
CAS No.: 898454-13-2
M. Wt: 257.249
InChI Key: DRVBZLBBZLJUCX-UHFFFAOYSA-N
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Description

2-(4-(2-Methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 2-methoxyphenyl group at the 4-position and an acetonitrile moiety at the 1-position. The 2-methoxyphenyl substituent introduces steric and electronic effects, while the acetonitrile group contributes to polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-19-11-5-3-2-4-10(11)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVBZLBBZLJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylacetonitrile with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares its dihydropyrazinone core with several derivatives, differing primarily in substituents. Two notable analogs are:

2-(4-(3-Fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (PubChem CID: Not specified)

N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (Molecular formula: C₂₀H₁₈F₃N₅O₅) .

Structural and Functional Differences

Parameter Target Compound Analog 1 (3-Fluoro-4-methylphenyl) Analog 2 (4-Fluorophenyl + Acetamide)
Core Structure Dihydropyrazinone Dihydropyrazinone Dihydropyrazinone
Substituents 2-Methoxyphenyl, acetonitrile 3-Fluoro-4-methylphenyl, acetonitrile 4-Fluorophenyl, acetamide, 3,4-dimethoxyphenyl
Molecular Weight Not available Not available 399.38 g/mol
logP (Lipophilicity) Estimated ~0.8–1.2* Not reported 0.8155
logSw (Aqueous Solubility) Estimated -2.0 to -2.5* Not reported -2.2321
Hydrogen Bonding 2 H-bond acceptors (acetonitrile, carbonyl) Similar to target 8 H-bond acceptors, 1 H-bond donor (acetamide)
Polar Surface Area ~69–75 Ų Not available 69.439 Ų

*Estimates based on structural similarity to Analog 2 and computational modeling trends.

Substituent Effects on Properties

  • Electron-Donating vs. This difference may influence reactivity in electrophilic substitution or binding interactions . Analog 2’s 4-fluorophenyl substituent balances electron-withdrawing effects with the 3,4-dimethoxyphenyl group, which increases solubility and hydrogen-bonding capacity .
  • Functional Group Impact: The acetonitrile group in the target and Analog 1 enhances polarity and dipole interactions, whereas Analog 2’s acetamide introduces additional hydrogen-bond donor capacity, improving solubility (logSw = -2.23 vs. the target’s estimated lower solubility) .

Pharmacological Implications

  • Bioavailability : Analog 2’s higher logP (0.8155) and acetamide group suggest improved membrane permeability compared to the target compound’s acetonitrile, which may limit passive diffusion.
  • Target Selectivity : The 2-methoxyphenyl group in the target could confer selectivity for enzymes or receptors sensitive to steric bulk, such as kinases or GPCRs, while Analog 1’s fluorine and methyl groups might optimize binding in hydrophobic pockets .

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